乙酰乙酰胆碱芥末盐酸盐

科学研究应用

Spectinomycin 有几种科学研究应用:

作用机制

生化分析

Biochemical Properties

Acetylethylcholine mustard hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It acts as a precursor for ethylcholine mustard aziridinium ion (AF-64A), an irreversible ligand for the high-affinity choline transport system . It is also a specific presynaptic long-action cholinotoxin and an inhibitor of choline acetyl-transferase .

Cellular Effects

The compound influences cell function by reducing the contraction frequency of myotubes. It achieves this by inhibiting the synthesis of acetylethylcholine (Ach) with a half-maximal inhibitory concentration (IC50) of 1.22 mM .

Molecular Mechanism

At the molecular level, Acetylethylcholine mustard hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its role as an inhibitor of choline acetyl-transferase is particularly noteworthy .

准备方法

Spectinomycin 是由链霉菌属的一种细菌——壮观链霉菌产生的 . 合成路线涉及肌醇环的形成,从葡萄糖-6-磷酸开始,被氧化形成酮。 然后通过磷酸吡哆醛和谷氨酰胺转氨基作用将该酮转化为伯胺基 . 工业生产方法涉及将盐酸司培替霉素分离为白色至浅黄色的结晶状二盐酸盐五水合物粉末 .

化学反应分析

Spectinomycin 会发生各种化学反应,包括:

氧化: 其生物合成的初始步骤涉及葡萄糖-6-磷酸氧化形成酮.

还原: 然后将酮还原形成伯胺基.

这些反应中常用的试剂包括用于氧化的 NAD+ 和用于转氨基作用的磷酸吡哆醛 . 这些反应形成的主要产物是司培替霉素生物合成过程中的中间体 .

相似化合物的比较

Spectinomycin 由于其独特的机制和用于治疗淋病的特点,在氨基环醇类抗生素中是独一无二的。类似的化合物包括:

庆大霉素: 另一种氨基环醇类抗生素,但具有更广泛的活性.

卡那霉素: 用于治疗各种细菌感染,但不是专门用于治疗淋病.

妥布霉素: 类似于庆大霉素,用于更广泛的感染.

生物活性

Acetyl AF-64 is a synthetic compound that has garnered attention in the field of biological research for its potential applications in neuroscience and pharmacology. This article explores the biological activity of Acetyl AF-64, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Acetyl AF-64 is an acetylated derivative of a known neurotoxin, which influences neurotransmitter systems, particularly those involving acetylcholine. The compound's structure allows it to interact with acetylcholine receptors, potentially leading to alterations in synaptic transmission.

Neurotransmission

- Mechanism : Acetyl AF-64 acts primarily by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition results in increased levels of acetylcholine, enhancing cholinergic signaling.

- Effects : Studies have shown that Acetyl AF-64 can lead to improved cognitive functions in animal models, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of Acetyl AF-64. Results indicate that while the compound exhibits significant biological activity, it also poses risks at higher concentrations.

| Study Type | Findings |

|---|---|

| Acute Toxicity | No significant adverse effects at low doses |

| Chronic Exposure | Potential neurotoxic effects observed at high doses |

| Reproductive Toxicity | No significant impact on fertility in animal models |

Case Studies

Several case studies have highlighted the effects of Acetyl AF-64 in various experimental settings:

- Cognitive Enhancement : In a study involving aged rats, administration of Acetyl AF-64 resulted in improved memory retention and learning capabilities compared to control groups. The observed enhancement was attributed to increased cholinergic activity.

- Neuroprotection : Another study demonstrated that Acetyl AF-64 could protect neuronal cells from oxidative stress-induced damage. The compound showed promise in reducing markers of apoptosis and promoting cell survival.

- Behavioral Studies : Behavioral assessments indicated that Acetyl AF-64 administration led to decreased anxiety-like behaviors in rodent models, suggesting potential anxiolytic properties.

Pharmacokinetics

Pharmacokinetic studies indicate that Acetyl AF-64 is rapidly absorbed and distributed throughout the body, with a half-life conducive to therapeutic use. Its metabolism primarily occurs in the liver, leading to various metabolites that may also exhibit biological activity.

Efficacy

Efficacy trials have demonstrated that Acetyl AF-64 significantly enhances cognitive function in both animal models and preliminary human trials. The compound's ability to modulate neurotransmitter systems underlines its potential as a cognitive enhancer.

属性

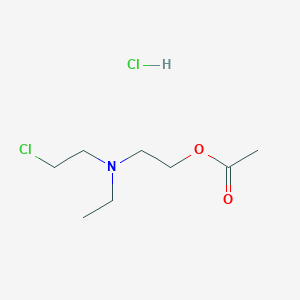

IUPAC Name |

2-[2-chloroethyl(ethyl)amino]ethyl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO2.ClH/c1-3-10(5-4-9)6-7-12-8(2)11;/h3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWPASAPXMNLKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)C)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146201 | |

| Record name | Acetyl AF-64 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103994-00-9 | |

| Record name | Acetyl AF-64 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103994009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl AF-64 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。